molecular formula C15H14O2 B15166400 Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- CAS No. 199923-53-0

Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-

Cat. No.: B15166400
CAS No.: 199923-53-0
M. Wt: 226.27 g/mol
InChI Key: NEALHFJGDWMJFH-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene, characterized by the presence of two benzene rings connected through a methylene bridge and two ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired ether linkages

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can influence various biochemical pathways, leading to potential biological effects. The compound’s ability to undergo electrophilic aromatic substitution reactions allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Similar structure but with a methyl group instead of a methylene bridge.

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains two methyl groups on the ethane bridge.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features methyl groups on the benzene rings.

Uniqueness

Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is unique due to its specific arrangement of ether linkages and methylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

199923-53-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-phenoxyprop-2-enoxybenzene

InChI

InChI=1S/C15H14O2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11H,1,12H2

InChI Key

NEALHFJGDWMJFH-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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